(4-Benzylpiperidin-1-yl)(2-chloro-5-nitrophenyl)methanone
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Overview
Description
(4-BENZYLPIPERIDINO)(2-CHLORO-5-NITROPHENYL)METHANONE is a complex organic compound with the molecular formula C19H19ClN2O3 It is known for its unique chemical structure, which includes a benzylpiperidine moiety and a chloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(2-CHLORO-5-NITROPHENYL)METHANONE typically involves the reaction of 4-benzylpiperidine with 2-chloro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (4-BENZYLPIPERIDINO)(2-CHLORO-5-NITROPHENYL)METHANONE .
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(2-CHLORO-5-NITROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-BENZYLPIPERIDINO)(2-CHLORO-5-NITROPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(2-CHLORO-5-NITROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylpiperidine moiety may also contribute to its activity by interacting with neurotransmitter receptors and enzymes .
Properties
Molecular Formula |
C19H19ClN2O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-chloro-5-nitrophenyl)methanone |
InChI |
InChI=1S/C19H19ClN2O3/c20-18-7-6-16(22(24)25)13-17(18)19(23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
InChI Key |
BJUUVPGIGBHHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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